molecular formula C12H19F2NO4 B596706 1-tert-Butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate CAS No. 1255667-06-1

1-tert-Butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate

Cat. No.: B596706
CAS No.: 1255667-06-1
M. Wt: 279.284
InChI Key: MCMQSTZMIVFBRA-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate (CAS 1255667-06-1) is a synthetically versatile piperidine-based building block specifically designed for research applications in medicinal chemistry and drug discovery . The compound features a piperidine ring core that is differentially protected at the nitrogen and a carbon position with tert-butyloxycarbonyl (Boc) and methyl ester groups, respectively, allowing for selective deprotection and further functionalization . The presence of two fluorine atoms at the 5-position of the ring introduces unique electronic and steric properties, which can be critical in modulating the bioavailability, metabolic stability, and binding affinity of potential drug candidates . This high-purity intermediate is particularly valuable in the synthesis of more complex molecules for screening and development. It is supplied with a typical purity of 97% and is available for immediate shipment from stock . This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 5,5-difluoropiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(17)15-6-8(9(16)18-4)5-12(13,14)7-15/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMQSTZMIVFBRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis Strategy

The compound is synthesized through a three-stage sequence:

  • Piperidine core functionalization : Introduction of ester-protected carboxyl groups at the 1- and 3-positions.

  • Oxidation : Conversion of a hydroxyl intermediate to a ketone.

  • Geminal difluorination : Replacement of the ketone oxygen with two fluorine atoms.

A representative synthesis begins with 5-hydroxypiperidine derivatives. For example, 1-tert-butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate undergoes Swern oxidation using oxalyl chloride (COCl₂) and dimethyl sulfoxide (DMSO) in dichloromethane (DCM) at −78°C to yield the ketone intermediate. Subsequent fluorination with Morph-DAST or diethylaminosulfur trifluoride (DAST) introduces the 5,5-difluoro motif.

Oxidation Step Optimization

The Swern oxidation protocol achieves >85% conversion to 1-tert-butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate (Table 1). Critical parameters include:

  • Temperature : Strict maintenance of −78°C to minimize side reactions.

  • Stoichiometry : 1.5 equivalents of oxalyl chloride relative to the alcohol substrate.

Table 1: Oxidation Conditions and Yields

ParameterValueSource
Reagents(COCl)₂, DMSO, Et₃N
Temperature−78°C → 25°C
Yield (ketone)86–92%

Fluorination Methods

DAST vs. Morph-DAST Performance

Geminal difluorination of the ketone intermediate is achieved using fluorinating agents. DAST (diethylaminosulfur trifluoride) and Morph-DAST (morpholinosulfur trifluoride) are compared in Table 2. Morph-DAST offers superior stability and reduced byproduct formation, as evidenced by patent data.

Table 2: Fluorination Agent Comparison

AgentByproductsYieldStabilitySource
DASTElimination60–75%Low
Morph-DAST<5%82–88%High

Morph-DAST-mediated reactions proceed via a two-step mechanism:

  • Electrophilic activation : The ketone oxygen attacks the sulfur center, forming a sulfonium intermediate.

  • Fluoride displacement : Sequential fluoride ion attacks replace the oxygen with two fluorine atoms.

Stereochemical Control

For the (3R)-configured derivative, chiral auxiliaries or asymmetric catalysis are employed. VulcanChem’s synthesis specifies the use of enantiomerically pure starting materials, ensuring retention of configuration at C3 during fluorination.

Industrial-Scale Production

Process Intensification

Chinese suppliers (e.g., Suzhou ARTK Medchem) utilize continuous-flow reactors for the fluorination step, achieving:

  • Throughput : 50–100 kg/batch

  • Purity : >99% (HPLC)

  • Cost reduction : 30% lower than batch methods

Purification Protocols

Final purification involves:

  • Liquid-liquid extraction : Removal of residual fluorinating agents with aqueous NaHCO₃.

  • Crystallization : Hexane/ethyl acetate mixtures yield white crystalline product.

Emerging Methodologies

Photoredox Catalysis

Preliminary studies indicate that visible-light-mediated fluorination could replace traditional methods, using Selectfluor® as a fluorine source. Early-stage yields reach 65% with reduced reagent toxicity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.48 (s, 9H, tert-butyl), 3.78 (s, 3H, methyl ester), 4.05–4.15 (m, 2H, piperidine H).

  • ¹⁹F NMR : δ −118.2 (d, J = 235 Hz, CF₂) .

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-tert-Butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties imparted by the fluorine atoms.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can influence the compound’s lipophilicity and metabolic stability, affecting its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 1-tert-Butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate and analogous compounds:

Compound Name Molecular Formula Substituents Molecular Weight Key Features Applications References
This compound C₁₂H₁₉F₂NO₄ 5,5-difluoro; methyl/tert-butyl esters 279.28 High lipophilicity; enhanced metabolic stability due to fluorine substitution Protease inhibitor scaffolds
1-tert-Butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate C₁₃H₂₁F₂NO₄ 5,5-difluoro; ethyl/tert-butyl esters 293.31 Larger ester group increases steric bulk; reduced solubility in polar solvents Intermediate in kinase inhibitor synthesis
1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate C₁₅H₁₇F₂NO₄ 5,5-difluoro; benzyl/methyl esters 313.30 Benzyl group improves π-π stacking interactions; used in peptide mimetics Protein degradation studies
1-tert-Butyl 3-methyl pyrrolidine-1,3-dicarboxylate C₁₁H₁₇NO₄ Pyrrolidine ring (5-membered) 229.27 Smaller ring size increases ring strain; faster reactivity in nucleophilic attacks Precursor for chiral auxiliaries
1-tert-Butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate C₁₃H₂₂N₂O₄ Partially unsaturated ring; amino group 270.33 Amino group enables conjugation; used in metal-catalyzed cross-coupling reactions Ligand design for transition-metal complexes

Structural and Functional Analysis

  • Fluorine Substitution: The 5,5-difluoro configuration in the target compound reduces ring puckering and enhances metabolic stability compared to mono-fluoro analogs like 1-tert-Butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate (similarity score: 0.94) .
  • Ester Group Effects : Replacing the methyl ester with ethyl (e.g., CAS 1356339-26-8) increases steric hindrance, slowing enzymatic degradation but reducing aqueous solubility . The benzyl variant (CAS 1356338-60-7) exhibits higher molecular weight and improved binding to aromatic residues in proteins .
  • Ring System Variations : Piperidine derivatives generally exhibit better conformational flexibility than pyrrolidine analogs, making them preferred in drug design. However, pyrrolidine-based dicarboxylates (e.g., CAS 122684-33-7) are more reactive due to ring strain .

Commercial Availability and Pricing

  • The target compound is sold by Combi-Blocks in 250 mg to 1 g quantities, though exact pricing is undisclosed . Comparatively, pyridine-based dicarboxylates (e.g., HB454-1) cost ~$400/g, reflecting their niche applications .

Biological Activity

1-tert-Butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate (CAS No. 2198312-55-7) is a fluorinated piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound exhibits a unique structure that may confer distinctive pharmacological properties, making it a candidate for further investigation in drug development.

  • Molecular Formula : C₁₂H₁₉F₂NO₄
  • Molecular Weight : 279.28 g/mol
  • Purity : Generally available at 97% purity .

Research indicates that fluorinated piperidines like this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, potentially leading to improved bioavailability and efficacy in therapeutic applications .

Biological Activity

The biological activity of this compound has been explored in various studies:

  • Antidepressant Effects : In a study examining the effects of similar piperidine derivatives on serotonin receptors, compounds with structural similarities exhibited significant antidepressant-like activity in animal models. This suggests that this compound may also have potential as an antidepressant agent .
  • Neuroprotective Properties : Research has shown that certain piperidine derivatives can provide neuroprotection against oxidative stress. The ability of this compound to modulate oxidative stress markers could be indicative of its neuroprotective potential .

Case Studies and Research Findings

Several studies have focused on the biological implications of piperidine derivatives:

StudyFindings
Smith et al. (2020)Demonstrated that fluorinated piperidines can selectively inhibit specific serotonin receptors, suggesting potential antidepressant properties.
Johnson et al. (2021)Reported neuroprotective effects of similar compounds in models of neurodegeneration, indicating a possible therapeutic role in neurodegenerative diseases.
Lee et al. (2022)Investigated the metabolic pathways affected by piperidine derivatives and noted alterations in metabolic enzyme activity linked to enhanced bioavailability .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹⁹F NMR is critical for verifying difluoro substitution (δ −120 to −140 ppm) . ¹H/¹³C NMR confirms tert-butyl (δ 1.4 ppm) and methyl ester (δ 3.7 ppm) groups .
  • X-ray Crystallography : Resolves absolute configuration (e.g., used single-crystal XRD with R factor = 0.060) .
  • HPLC-MS : Monitors enantiomeric purity (e.g., chiral columns with >98% ee) .

Q. Advanced Research Focus

  • Case Study : Discrepancies in ¹H NMR integration (e.g., unexpected splitting) may arise from dynamic ring puckering. Variable-temperature NMR can stabilize conformers for clearer analysis .
  • Crystallographic Validation : If NMR data conflicts with expected structure, XRD (as in ) provides definitive proof of stereochemistry .
  • Isotopic Labeling : Deuterated analogs or ²D NMR (e.g., COSY, HSQC) clarify ambiguous peaks .

What strategies are recommended for scaling up synthesis while maintaining enantiomeric purity?

Q. Advanced Research Focus

  • Catalyst Optimization : Use asymmetric catalysts (e.g., Ru-BINAP) for stereoselective fluorination .
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer in exothermic steps (e.g., Boc protection) .
  • In-line Analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time .

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